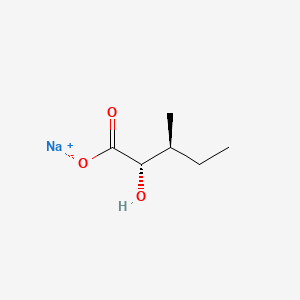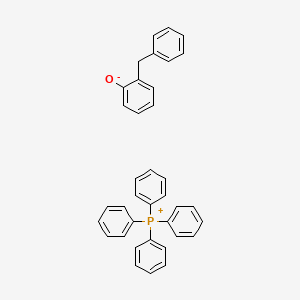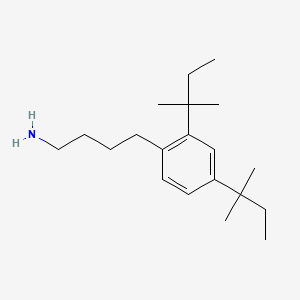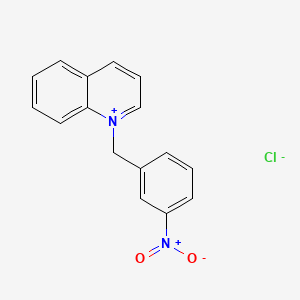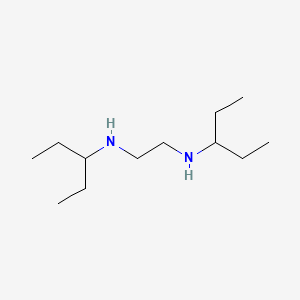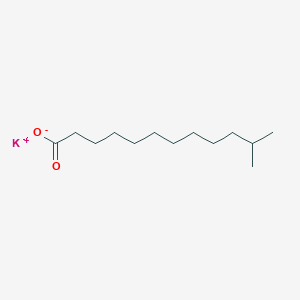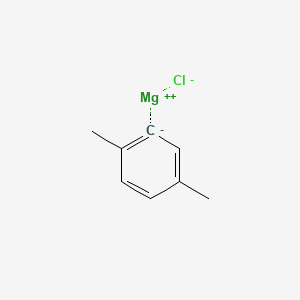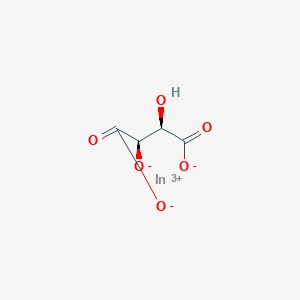
(R-(R*,R*))-Tartaric acid, indium(3+) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R-(R*,R*))-Tartaric acid, indium(3+) salt is a chemical compound that combines tartaric acid with indium ions Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes Indium is a post-transition metal that is relatively rare in the Earth’s crust
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*))-Tartaric acid, indium(3+) salt typically involves the reaction of tartaric acid with an indium salt, such as indium chloride or indium nitrate. The reaction is usually carried out in an aqueous solution, with the pH carefully controlled to ensure the proper formation of the indium-tartaric acid complex. The reaction conditions, such as temperature and concentration, can significantly affect the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated pH control systems. These methods can improve the efficiency and scalability of the production process, making it more feasible for large-scale applications.
化学反応の分析
Types of Reactions
(R-(R*,R*))-Tartaric acid, indium(3+) salt can undergo various types of chemical reactions, including:
Oxidation: The indium component can be oxidized to higher oxidation states under certain conditions.
Reduction: The compound can be reduced, particularly in the presence of strong reducing agents.
Substitution: The tartaric acid component can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for pH control. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.
Major Products
The major products formed from reactions involving this compound will vary depending on the reaction type. For example, oxidation reactions may produce indium oxides, while substitution reactions may yield various tartaric acid derivatives.
科学的研究の応用
(R-(R*,R*))-Tartaric acid, indium(3+) salt has a wide range of scientific research applications, including:
Chemistry: It can be used as a catalyst or reagent in various chemical reactions, particularly those involving indium or tartaric acid.
Medicine: Research is ongoing into the potential medical applications of indium compounds, including their use in imaging and diagnostic techniques.
Industry: this compound can be used in the production of advanced materials, such as metal-organic frameworks and other nanomaterials.
作用機序
The mechanism of action of (R-(R*,R*))-Tartaric acid, indium(3+) salt involves the interaction of the indium ions with various molecular targets. These interactions can affect the structure and function of the target molecules, leading to various effects. The specific pathways involved will depend on the particular application and the molecular targets .
類似化合物との比較
Similar Compounds
Similar compounds to (R-(R*,R*))-Tartaric acid, indium(3+) salt include other metal-organic complexes involving tartaric acid and different metal ions, such as:
- Tartaric acid, copper(2+) salt
- Tartaric acid, zinc(2+) salt
- Tartaric acid, iron(3+) salt
Uniqueness
What sets this compound apart from these similar compounds is the unique properties of indium. Indium has distinct electronic and chemical properties that can impart unique characteristics to the compound, such as enhanced catalytic activity or specific interactions with biological molecules.
特性
CAS番号 |
60815-94-3 |
|---|---|
分子式 |
C4H3InO6 |
分子量 |
261.88 g/mol |
IUPAC名 |
(2R,3R)-2-hydroxy-3-oxidobutanedioate;indium(3+) |
InChI |
InChI=1S/C4H5O6.In/c5-1(3(7)8)2(6)4(9)10;/h1-2,5H,(H,7,8)(H,9,10);/q-1;+3/p-2/t1-,2-;/m1./s1 |
InChIキー |
HIPDJYFSBNLWNB-ZVGUSBNCSA-L |
異性体SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])O.[In+3] |
正規SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])O.[In+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


